2-溴-N-(2-(2-(吡嗪-2-基)-1H-咪唑-1-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide” is a chemical compound . It is similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester to obtain an intermediate, which is further hydrolyzed and acidized to get another intermediate. This intermediate then reacts with N-methylpiperazine to obtain the final product .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reactions with nitrobromobenzene, piperidine-4-carboxylic acid ethyl ester, and N-methylpiperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学研究应用
分子相互作用和结构分析
对类似安替比林衍生物的研究,包括结构上类似于2-溴-N-(2-(2-(吡嗪-2-基)-1H-咪唑-1-基)乙基)苯甲酰胺的化合物,揭示了它们的复杂分子间相互作用。通过X射线结构表征、Hirshfeld表面分析和DFT计算,研究人员详细阐述了这些化合物的合成和光谱表征。这些分析强调了氢键和π相互作用在稳定分子组装中的重要性,提供了对主要由这些相互作用形成的分子片的见解。研究结果表明在设计具有特定相互作用能力的分子以用于药物设计和材料科学方面具有潜在应用 (Saeed等人,2020)。
抗肿瘤和抗氧化特性
对具有与所讨论化学物质相同的核心结构的稠合和二元1,3,4-噻二唑的研究探索了它们作为抗肿瘤和抗氧化剂的潜力。对新型化合物的合成及其生物学评估的这项调查突出了基于此类分子骨架开发新治疗剂的持续兴趣。结果表明这些化合物在药物化学中的效用,特别是在针对癌症和氧化应激相关疾病的治疗的开发中 (Hamama等人,2013)。
合成和化学反应性
相关杂环化合物的合成和反应性提供了有关这些分子结构在化学反应中的多功能性的宝贵信息。例如,已经探索了涉及溴代卡宾配合物的反应,显示出产生各种功能化衍生物的亲核取代反应。此类研究对于了解这些化合物的化学行为及其在合成有机化学中的潜在应用至关重要 (Cordiner等人,2008)。
抗菌活性
探索硫代氨基脲衍生物及其转化为具有抗菌特性的杂环化合物的研究强调了这些分子在解决微生物耐药性方面的潜力。此类研究对于发现新的抗菌剂和增强针对耐药菌株的细菌和真菌的药物库至关重要 (Elmagd等人,2017)。
未来方向
属性
IUPAC Name |
2-bromo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-13-4-2-1-3-12(13)16(23)21-8-10-22-9-7-20-15(22)14-11-18-5-6-19-14/h1-7,9,11H,8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPSBVBDCEQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。